2-Amino-4-methoxy-N-(8-(m-methoxybenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide
Description
Properties
CAS No. |
84923-29-5 |
|---|---|
Molecular Formula |
C21H27N5O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-[8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-5-3-4-13(8-17)12-26-15-6-7-16(26)10-14(9-15)24-19(27)18-11-23-21(22)25-20(18)29-2/h3-5,8,11,14-16H,6-7,9-10,12H2,1-2H3,(H,24,27)(H2,22,23,25) |
InChI Key |
LYJRVGWEJYAAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3CCC2CC(C3)NC(=O)C4=CN=C(N=C4OC)N |
Origin of Product |
United States |
Biological Activity
2-Amino-4-methoxy-N-(8-(m-methoxybenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O2
- SMILES Notation : COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N
- InChIKey : XKCASSZOQILGIG-UHFFFAOYSA-N
The compound features a pyrimidinecarboxamide core with a nortropanyl moiety, which is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized and evaluated for their biological properties.
Cytotoxicity Studies
Recent studies have focused on evaluating the cytotoxic effects of related compounds against various cancer cell lines. For instance, a series of tetrahydropyrazino[1,2-a]indole analogs were synthesized and tested against estrogen receptor-positive breast cancer (MCF-7) and EGFR-overexpressing triple-negative breast cancer (MDA-MB-468) cell lines. Some analogs demonstrated significant cytotoxicity, with GI50 values below 10 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Remarks |
|---|---|---|---|
| Compound 1j | MDA-MB-468 | 6.57 | Most potent among tested compounds |
| Compound 2f | MDA-MB-468 | 2.94 | Synergistic effect with gefitinib |
| Compound 2i | MDA-MB-468 | 2.96 | Best tumor selectivity |
These findings suggest that modifications in the benzyl group can enhance selectivity and potency against specific cancer types.
The mechanisms through which these compounds exert their effects include:
- Inhibition of Tyrosine Kinase : Similar compounds have been shown to inhibit EGFR phosphorylation, which is critical in many cancers.
- Induction of Apoptosis : Cytotoxic effects are often mediated through the activation of apoptotic pathways in cancer cells.
Case Studies
One notable study highlighted the effectiveness of a related compound in inhibiting cell growth in both MCF-7 and MDA-MB-468 cell lines. The introduction of specific substituents on the benzyl ring significantly improved the selectivity and potency against these cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent type (e.g., halogen, nitro, methyl) and position (ortho, meta, para) on the benzyl group, as well as modifications to the bicyclic nortropanyl scaffold. Below is a detailed comparison:
Substituent Variations on the Benzyl Group
Key Observations:
- Lipophilicity : The o-chloro derivative (XLogP3 2.8) is more lipophilic than the m-methoxy parent, likely due to chlorine’s hydrophobic nature. The nitro-substituted analog (XLogP3 1.9) is less lipophilic, favoring aqueous solubility .
- In contrast, nitro and halogen groups withdraw electrons, altering charge distribution .
Modifications to the Bicyclic Scaffold
Replacement of the nortropanyl core with piperidinyl or other systems significantly alters conformational flexibility and target engagement:
- Maleate Salt Derivatives (): Salts like the 4-fluorobenzyl monomaleate (CAS 84923-18-2) enhance aqueous solubility, critical for formulation. The maleate counterion introduces additional hydrogen bond acceptors .
Pharmacological and Biochemical Implications
- Receptor Binding: The nortropanyl scaffold is associated with affinity for monoamine transporters (e.g., serotonin, dopamine). Substituents like m-OCH₃ may modulate selectivity .
- Toxicity: Nitro groups (e.g., m-NO₂) may pose genotoxic risks due to metabolic reduction to reactive amines, limiting therapeutic utility despite favorable binding .
Preparation Methods
Synthesis of the Pyrimidinecarboxamide Core
- The pyrimidine ring is commonly synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents.
- The 2-amino and 4-methoxy substitutions are introduced either by using appropriately substituted starting materials or by selective functional group transformations post-ring formation.
- The carboxamide group at the 5-position is typically introduced by amidation of a pyrimidine-5-carboxylic acid or its activated derivative (e.g., acid chloride or ester).
Preparation of the Nortropanyl Intermediate
- The nortropanyl skeleton, a bicyclic azabicyclo[3.2.1]octane system, is synthesized via tropane alkaloid synthetic routes or by modification of natural tropane derivatives.
- The 3-beta stereochemistry is controlled through stereoselective synthesis or resolution techniques.
- The 8-position nitrogen is functionalized with the m-methoxybenzyl group by N-alkylation using m-methoxybenzyl halides or equivalents under basic conditions.
Coupling of Pyrimidinecarboxamide and Nortropanyl Moieties
- The key step involves amide bond formation between the carboxamide group of the pyrimidine and the amino group on the nortropanyl intermediate.
- This is typically achieved using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) in the presence of bases.
- Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as preparative HPLC or column chromatography.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Data Table of Related Compounds and Synthetic Variations
Research Findings and Optimization Notes
- The N-alkylation step is critical for yield and selectivity; reaction conditions such as solvent choice (e.g., DMF, acetonitrile), temperature control, and base selection (e.g., K2CO3, NaH) significantly affect outcomes.
- Stereochemical integrity of the nortropanyl ring is maintained by mild reaction conditions and careful purification.
- The amide coupling step benefits from the use of coupling agents that minimize racemization and side reactions.
- Analog synthesis by varying the benzyl substituent on the nortropanyl nitrogen has been explored to modulate biological activity, indicating the synthetic route's flexibility.
- Literature reports (e.g., European Journal of Medicinal Chemistry, 1984) provide detailed experimental procedures for related compounds, supporting the synthetic approach outlined here.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring synthesis with amino and methoxy substitutions | Amidines, β-dicarbonyls, acidic/basic conditions | Substituted pyrimidinecarboxylic acid or ester |
| 2 | Nortropanyl intermediate preparation and stereocontrol | Tropane synthesis routes, stereoselective methods | 3-beta-nortropanyl amine with defined stereochemistry |
| 3 | N-alkylation of nortropanyl nitrogen | m-methoxybenzyl halide, base (K2CO3, NaH), solvent (DMF) | N-(m-methoxybenzyl) nortropanyl derivative |
| 4 | Amide bond formation coupling pyrimidine and nortropanyl | Coupling agents (EDC, HATU), base, mild conditions | Target compound with preserved stereochemistry |
| 5 | Purification and characterization | Chromatography, NMR, MS | Pure, structurally confirmed compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
